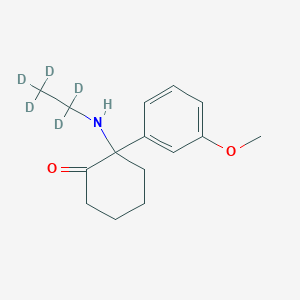

Methoxetamine-d5

Description

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

252.36 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)cyclohexan-1-one |

InChI |

InChI=1S/C15H21NO2/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11,16H,3-5,9-10H2,1-2H3/i1D3,3D2 |

InChI Key |

LPKTWLVEGBNOOX-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC(=CC=C2)OC |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methoxetamine-d5 involves multiple steps, starting from commercially available compounds. The preparation method includes the synthesis of methoxetamine, followed by the incorporation of deuterium to produce the deuterium-labeled analog . The synthetic route typically involves the following steps:

Synthesis of Methoxetamine: Methoxetamine is synthesized from normethoxetamine through a series of reactions, including O-demethylation and N-dealkylation.

Incorporation of Deuterium: Deuterium is introduced into the methoxetamine molecule to produce methoxetamine-d5.

Chemical Reactions Analysis

Methoxetamine-d5 undergoes various chemical reactions, including:

Scientific Research Applications

Methoxetamine-d5 has several scientific research applications, including:

Mechanism of Action

Methoxetamine-d5 exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain . By blocking the NMDA receptor, methoxetamine-d5 disrupts the normal flow of ions through the receptor channel, leading to altered neuronal activity and dissociative effects . Additionally, methoxetamine-d5 may interact with other neurotransmitter systems, including the opioid and serotonin systems, although these interactions are less well understood .

Comparison with Similar Compounds

Research Findings and Gaps

- Analytical Utility : Methoxetamine-d5 improves MXE quantification accuracy in human plasma (LOQ = 0.1 ng/mL via LC-MS) .

- Pharmacological Data: Limited studies on MXE’s deuterated form; existing research focuses on non-deuterated MXE’s receptor binding and metabolic pathways .

- Toxicity : MXE’s LD50 remains unestablished, though fatalities involve doses > 100 mg combined with opioids or stimulants .

Q & A

Q. What analytical methods are validated for quantifying Methoxetamine-d5 in biological matrices, and how should researchers optimize these protocols?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. For GC-MS, use a derivatization step (e.g., MSTFA) to improve volatility, with a detection limit of 2 µg/L and quantification limit of 10 µg/L .

- For LC-MS/MS, employ deuterated internal standards (e.g., MXE-d5 itself) to correct matrix effects, achieving a detection/quantification limit of 0.5 pg/mg in hair samples .

- Validate methods using calibration curves (linearity: R² ≥ 0.99), intra-/inter-day precision (<15% RSD), and recovery rates (70–130%) across relevant concentration ranges.

Q. How should researchers ensure accurate handling and storage of Methoxetamine-d5 in laboratory settings?

Methodological Answer:

Q. What are the critical steps for distinguishing Methoxetamine-d5 from non-deuterated MXE in spectroscopic analysis?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion cluster ([M+H]⁺ at m/z 276.1703 for MXE vs. 281.1968 for MXE-d5).

- Analyze <sup>1</sup>H NMR spectra: MXE-d5 will lack proton signals in deuterated positions (e.g., ethylamino group), confirmed by comparison with non-deuterated reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in MXE-d5 pharmacokinetic data across different studies?

Methodological Answer:

- Conduct cross-validation using in vitro (e.g., liver microsomes) and in vivo (rodent models) systems to assess metabolic pathways. For example, MXE-d5’s N-desethyl metabolite may exhibit species-dependent formation rates .

- Perform meta-analyses of published data, applying Cochrane systematic review criteria (e.g., risk-of-bias assessment, heterogeneity testing) to identify confounding variables like dosing routes or co-administered substances .

Q. What experimental designs are recommended for studying MXE-d5’s neuropharmacological mechanisms while addressing ethical constraints?

Methodological Answer:

- Use ex vivo brain slice electrophysiology to measure NMDA receptor antagonism without invasive animal models. Include positive controls (e.g., ketamine) and negative controls (e.g., NMDA agonists) .

- For human studies, adhere to IRB protocols: recruit participants via verified clinical registries, exclude those with seizure history, and monitor real-time ECG/EEG during controlled administration .

Q. How can researchers mitigate batch-to-batch variability in deuterated MXE-d5 synthesis?

Methodological Answer:

Q. What statistical approaches are optimal for analyzing conflicting data on MXE-d5’s cytotoxicity in neuronal cell lines?

Methodological Answer:

- Apply mixed-effects models to account for inter-experimental variability (e.g., cell passage number, culture media composition).

- Use dose-response curves (4-parameter logistic model) to calculate IC₅₀ values, and compare results via ANOVA with post-hoc Tukey tests .

Methodological Resources

- Data Validation : Follow Beilstein Journal guidelines for reproducibility: report full experimental details in Supplementary Materials, including raw chromatograms and spectral data .

- Conflict Resolution : Use Reviews in Analytical Chemistry’s framework for reconciling contradictory findings—systematically evaluate instrument calibration, sample preparation, and statistical power across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.